4-Hydroxy-3,4-dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-6-4-8-7(11)9-3-1-2-5(6)9/h1-3,6,10H,4H2,(H,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCVDNWGJYZOSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CN2C(=O)N1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Hydroxy-3,4-dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of 2H-azirines with maleimides under visible light promotion. This method is efficient, environmentally friendly, and proceeds with good functional group tolerance and substrate scope
Chemical Reactions Analysis
4-Hydroxy-3,4-dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, altering its electronic properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 4-hydroxy-3,4-dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one exhibit promising anticancer properties. These compounds have been investigated for their ability to inhibit Bruton's tyrosine kinase (BTK), which is crucial in B-cell signaling pathways involved in various lymphomas and leukemias. Inhibition of BTK can lead to reduced proliferation of malignant B cells, making these compounds potential therapeutic agents in oncology .
Neuroprotective Effects
Studies have suggested that this compound may possess neuroprotective properties. It has been observed to influence pathways associated with neurodegenerative diseases, potentially offering new avenues for treatment of conditions such as Alzheimer's disease . The mechanism involves modulation of neuroinflammatory responses and protection against oxidative stress.
Drug Development
The compound serves as a scaffold for the development of new pharmaceuticals targeting various diseases. Its structural features allow for modifications that can enhance bioactivity and selectivity towards specific biological targets. For example, derivatives have been synthesized to optimize their pharmacokinetic properties and reduce toxicity .
Synthesis of Novel Compounds
This compound is utilized in the synthesis of other heterocyclic compounds. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis, particularly in creating complex molecular architectures relevant to drug discovery .
Case Study 1: BTK Inhibition
A study published on the pharmacological effects of this compound highlighted its efficacy as a BTK inhibitor. The compound demonstrated significant inhibition of cell proliferation in B-cell lymphoma models, showcasing its potential as a targeted therapy .
Case Study 2: Neuroprotection
Another research effort focused on the neuroprotective effects of this compound against oxidative stress in neuronal cell lines. The results indicated that treatment with the compound led to reduced cell death and improved cellular function under stress conditions .
Mechanism of Action
The mechanism by which 4-Hydroxy-3,4-dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with pyrrolo-pyrimidines and pyrroloindoles, differing in substituent placement, saturation, and functional groups. Below is a detailed comparison based on the evidence:
Table 1: Structural and Physical Properties
Key Differences
Functional Groups: The target compound’s 4-hydroxy group distinguishes it from methyl (4f, 4g) or benzyl (20, 21) substituents in analogs. Dione-containing analogs (e.g., ) exhibit higher electrophilicity due to dual carbonyl groups, whereas the hydroxy-ketone system in the target compound may favor tautomerization or acid-base reactivity .
Synthesis Strategies :
- Pyrroloindoles (–5) are synthesized via Fischer indolization of phenylhydrazines with pyrrolidine-2,3-diones, achieving yields >90% .
- Pyrrolo[1,2-c]pyrimidines (–7) employ cascade cyclizations (e.g., bromonium ion-mediated steps) or lithiation-alkylation sequences .
Spectroscopic Signatures :
- IR : Hydroxy analogs (target) would show broad O-H stretches (~3200 cm⁻¹), absent in methyl or benzyl derivatives. Carbonyl stretches (1670–1700 cm⁻¹) are consistent across diones and ketones .
- NMR : The 4-hydroxy group in the target compound would produce a deshielded proton (δ ~5–6 ppm), contrasting with methyl (δ ~1–3 ppm) or benzyl (δ ~4–5 ppm) groups .
Thermal Stability :
- Melting points for pyrroloindole-diones (: 98–167°C) correlate with crystallinity influenced by substituent bulk. The hydroxy group in the target compound may elevate its melting point due to intermolecular H-bonding .
Research Implications and Gaps
- Biological Activity : Methyl and benzyl derivatives () are explored for kinase inhibition or antimicrobial activity, but the hydroxy analog’s bioactivity remains unstudied.
- Synthetic Challenges : The hydroxyl group’s acidity may complicate purification (e.g., via chromatography), necessitating protective group strategies .
- Computational Data : provides InChIKey and SMILES for a dimethyl analog, enabling molecular modeling comparisons for the target compound .
Biological Activity
4-Hydroxy-3,4-dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one, with CAS number 223432-95-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: CHNO
Molecular Weight: 152.15 g/mol
Canonical SMILES: C1C(C2=CC=CN2C(=O)N1)O
| Property | Value |
|---|---|
| Molecular Weight | 152.15 g/mol |
| LogP | 0.4216 |
| Polar Surface Area | 54.26 Ų |
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its antiproliferative , antiviral , and cytotoxic effects.
Antiproliferative Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against cancer cell lines. For instance, studies on related hydroxypyridones have shown potent cytotoxicity against various cancer cell lines without significant modulation of the cell cycle distribution .
Antiviral Activity
In vitro studies have demonstrated that derivatives of pyrrolo-pyrimidines can exhibit antiviral properties. For example, some compounds in this class have shown activity against Herpes simplex virus and poliovirus . Although specific data on this compound is limited, its structural similarity to active compounds suggests potential antiviral efficacy.
Cytotoxic Effects
Cytotoxicity assays reveal that compounds with similar structures can induce apoptosis in cancer cells. For example, certain derivatives have been shown to be cytotoxic in non-small cell lung cancer models . The mechanisms often involve the induction of oxidative stress and disruption of cellular homeostasis.
Case Study 1: Cytotoxicity in Cancer Cells
A study published in 2020 highlighted the cytotoxic effects of pyrrolo-pyrimidine derivatives in various cancer models. The findings indicated that these compounds could inhibit cell proliferation significantly at low micromolar concentrations. Specifically, derivatives were tested on A549 (lung cancer) and HCT116 (colon cancer) cells, showing IC50 values in the low micromolar range .
Case Study 2: Antiviral Efficacy
Another relevant study investigated the antiviral properties of pyrimidine derivatives against viral infections. While direct studies on this compound were not available, related compounds demonstrated promising results against RNA viruses and provided a basis for further exploration of this compound's antiviral potential .
The mechanisms underlying the biological activities of this compound likely involve:
- Inhibition of DNA synthesis: Similar compounds have been shown to interfere with nucleotide metabolism.
- Induction of apoptosis: The activation of apoptotic pathways is a common mechanism observed in cytotoxic assays.
- Antiviral pathways: Potential interference with viral replication processes may occur through inhibition of viral enzymes or host cell factors.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4-hydroxy-3,4-dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one?
- Synthesis of fused pyrrolo-pyrimidinones typically requires precise control of temperature, solvent polarity, and reaction duration. For example, cyclization reactions involving similar bicyclic systems (e.g., hexahydropyrrolo[1,2-c]pyrimidin-1(2H)-imine) utilize cascade sequences initiated by bromonium ions under basic conditions, yielding products in moderate yields (24% over six steps) . Solvent choice (e.g., formic acid for reflux) and purification via hot-water precipitation are critical to isolate intermediates . Monitoring via TLC or HPLC ensures reaction progress and purity .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Structural confirmation relies on spectroscopic techniques:
- NMR : and NMR identify proton environments and carbon frameworks, particularly distinguishing fused-ring systems (e.g., δ 7.70–7.22 ppm for aromatic protons in related dihydropyrroloindolones) .
- IR : Bands at ~1672 cm confirm carbonyl groups in pyrrolo-pyrimidinones .
- X-ray crystallography : Single-crystal studies resolve bond angles and ring conformations, as demonstrated for analogs like 4-chloro-1H-pyrrolo[2,3-d]pyrimidine (R factor = 0.052) .
Q. What purification strategies are effective for isolating this compound?
- Purification often involves sequential solvent extraction (e.g., CHCl for organic phases) and chromatographic methods. For instance, hot-water precipitation after formic acid reflux effectively isolates intermediates . Advanced techniques like preparative HPLC or silica gel chromatography are recommended for separating stereoisomers or closely related derivatives .
Advanced Research Questions
Q. How do reaction mechanisms differ for synthesizing 4-hydroxy derivatives versus their non-hydroxylated analogs?
- Hydroxylation introduces steric and electronic challenges. For example, Fischer indolization of pyrrolidine-2,3-diones with phenylhydrazines forms the core bicyclic structure, but hydroxylation at C4 may require protective groups (e.g., tert-butyl) to prevent undesired side reactions during lithiation or methylation . Quenching lithiated intermediates with electrophiles (e.g., iodomethane) in THF at −78°C optimizes regioselectivity .
Q. What factors influence the stability of this compound under varying pH and temperature conditions?
- Stability studies on analogous bicyclic amidines (e.g., hexahydropyrrolo[1,2-a]pyrimidin-1(2H)-one derivatives) reveal sensitivity to UV-LED irradiation and thermal decomposition above 195°C . Acidic conditions (pH < 3) may hydrolyze the lactam ring, while basic conditions (pH > 10) could deprotonate the hydroxyl group, altering reactivity .
Q. How can computational modeling predict the biological activity of this compound?
- Molecular docking and DFT calculations align the compound’s structure with known targets (e.g., kinases or GPCRs). For example, analogs like 3,6-dimethylpyrrolo[1,2-c]pyrimidin-1(2H)-one (InChIKey: HZMPUKANFQQJRM) have been modeled to assess binding affinities using software like AutoDock Vina . Parameters such as HOMO-LUMO gaps and electrostatic potential maps further predict reactivity and interaction sites .
Q. What contradictions exist in reported synthetic yields for pyrrolo-pyrimidinone derivatives, and how can they be resolved?
- Discrepancies in yields (e.g., 24% vs. >90% in cyclization steps) often arise from solvent purity or catalyst selection . Reproducibility improves with strict control of anhydrous conditions (e.g., LiAlH for reductions) and inert atmospheres. Comparative studies using deuterated solvents (e.g., CDCl) can also validate reaction pathways via kinetic isotope effects .
Methodological Considerations
- Synthesis Optimization : Prioritize stepwise characterization (e.g., NMR after each step) to identify bottlenecks .
- Data Interpretation : Cross-reference crystallographic data (e.g., C–C bond lengths) with computational models to validate structural hypotheses .
- Biological Assays : Use fluorometric or SPR-based assays to quantify target engagement, leveraging structural insights from related benzodiazepine-pyrrolo hybrids .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
